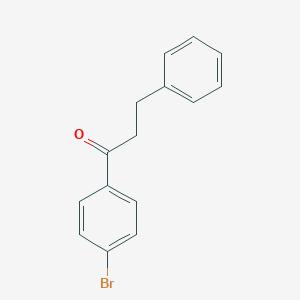

4'-Bromo-3-phenylpropiophenone

説明

4’-Bromo-3-phenylpropiophenone is an organic compound with the molecular formula C15H13BrO It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the para position and a phenyl group at the meta position

準備方法

Synthetic Routes and Reaction Conditions: 4’-Bromo-3-phenylpropiophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of bromobenzene with phenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 4’-Bromo-3-phenylpropiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions: 4’-Bromo-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Reactions

1.1. Precursor in Organic Synthesis

4'-Bromo-3-phenylpropiophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, including:

- Aldol Condensation: The compound can undergo aldol reactions to form β-hydroxy ketones, which are valuable in synthesizing larger organic molecules.

- Michael Addition: It can act as an electrophile in Michael addition reactions, facilitating the formation of more complex structures.

1.2. Photochemical Applications

Research indicates that this compound exhibits interesting photochemical properties. It can generate reactive intermediates upon exposure to light, making it useful in:

- Photoinitiators: The compound can be utilized as a photoinitiator in polymerization processes, where it helps initiate the curing of resins and coatings under UV light.

Biological Applications

2.1. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating potential as:

- Antibacterial Agents: They may inhibit the growth of pathogenic bacteria, offering a basis for developing new antibiotics.

2.2. Anticancer Research

Recent investigations into the biological activity of this compound suggest that it may possess anticancer properties. The mechanism is believed to involve:

- Induction of Apoptosis: Compounds derived from this compound have shown efficacy in inducing apoptosis in cancer cells, making them candidates for further study in cancer therapeutics.

Material Science Applications

3.1. Organic Photovoltaics

The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its role includes:

- Charge Transport Materials: It can be incorporated into OPV devices to enhance charge transport efficiency and overall device performance.

3.2. Organic Light Emitting Diodes (OLEDs)

Research has indicated that this compound can be used as a dopant or host material in OLEDs due to its favorable photophysical properties:

- Light Emission Efficiency: The compound contributes to improved light emission characteristics when integrated into OLED structures.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound across different fields:

作用機序

The mechanism of action of 4’-Bromo-3-phenylpropiophenone involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

4-Bromopropiophenone: Similar structure but lacks the phenyl group at the meta position.

3-Phenylpropiophenone: Lacks the bromine substitution.

4’-Chloro-3-phenylpropiophenone: Similar structure with chlorine instead of bromine.

Uniqueness: 4’-Bromo-3-phenylpropiophenone is unique due to the presence of both bromine and phenyl substitutions, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.

生物活性

4'-Bromo-3-phenylpropiophenone, a compound with the molecular formula C15H13BrO, has garnered attention in recent years for its potential biological activities. This article presents a detailed examination of its biological properties, including enzyme inhibition, antimicrobial effects, and anticancer potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the para position of the phenyl ring, influencing its chemical reactivity and biological interactions. The compound is characterized by its propiophenone backbone , which is known for various pharmacological activities.

Enzyme Inhibition

One of the primary areas of research for this compound is its enzyme inhibition capabilities. Studies have shown that this compound can inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has been investigated for its potential to inhibit tyrosine phosphatases, which play significant roles in cellular signaling and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly important in the context of increasing antibiotic resistance. Laboratory studies have demonstrated effective inhibition of microbial growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the bromine atom enhances its interaction with biological targets, possibly increasing its efficacy as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The bromine atom may facilitate hydrogen bonding and enhance lipophilicity, allowing better penetration into cell membranes. This characteristic can lead to modulation of enzyme activity and alteration of signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Chloro-3-phenylpropiophenone | Chlorine substitution at para position | Different reactivity due to chlorine |

| 3-Phenylpropiophenone | Lacks halogen substitution | Base structure for derivatives |

| 4'-Fluoro-3-phenylpropiophenone | Fluorine at para position | Increased electronegativity |

These comparisons illustrate how the presence of different halogens can significantly affect the biological activity and chemical behavior of these compounds.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in a medicinal chemistry journal reported that this compound effectively inhibited a specific tyrosine phosphatase involved in insulin signaling pathways, suggesting potential implications for diabetes treatment .

- Antimicrobial Activity Research : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .

- Anticancer Activity Evaluation : A recent study examined the compound's effects on various cancer cell lines, noting a dose-dependent increase in apoptosis markers when treated with this compound.

特性

IUPAC Name |

1-(4-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQSTOHWSLTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483003 | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-51-8 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。